N-(四氢呋喃-2-基甲基)喹啉-8-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

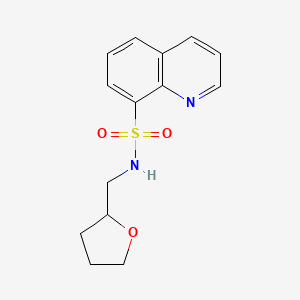

“N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide” is a compound with the formula C14H16N2O3S . It is a derivative of quinoline-8-sulfonamides, which have been studied for their potential as inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase . This compound has also been associated with antimicrobial activity .

Synthesis Analysis

The synthesis of quinoline-8-sulfonamides involves the use of molecular docking and molecular dynamics techniques . The compounds are synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has also been summarized .Molecular Structure Analysis

The molecular structure of “N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide” includes a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline-8-sulfonamides include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has also been summarized .科学研究应用

合成和化学性质

- 合成技术:合成 N-(喹啉-2-基)磺酰胺的有效方法包括喹啉 N-氧化物与磺酰胺的分子间酰胺化。此过程在特定试剂存在下顺利进行,以令人满意的至极好的收率生成 N-(喹啉-2-基)磺酰胺 (Yu 等人,2017)。

- 结构形成:含有 N-(四氢呋喃-2-基甲基)喹啉-8-磺酰胺的标题化合物 [Zn(C15H10FN2O2S)2]·0.5H2O 呈现出扭曲的四面体几何形状。这是由喹啉的 N 原子和磺酰胺基团形成的,水分子在结构中占据特殊位置 (da Silva 等人,2006)。

生物和药理活性

- 抗菌剂:一些与磺酰胺部分结合的喹啉化合物已被合成用作抗菌剂。这些化合物对革兰氏阳性菌表现出高活性 (匿名,2019)。

- 抗癌活性:磺酰胺,包括 N-(喹啉-8-基)-4-硝基苯磺酰胺盐酸盐等衍生物,已因其抗癌活性而受到研究。这些化合物可以减少细胞增殖并诱导促凋亡基因的表达 (Cumaoğlu 等人,2015)。此外,带有磺酰胺部分的新型喹啉衍生物已显示出作为抗癌剂的潜力,对癌细胞系具有显着的体外活性 (Ghorab 等人,2010)。

- 放射增敏剂:某些带有磺酰胺部分的喹啉和嘧啶并[4,5-b]喹啉衍生物已被评估其增强伽马辐射杀伤细胞的能力,对人乳腺癌细胞系显示出有希望的结果 (Ghorab 等人,2010)。

作用机制

Target of Action

The primary target of N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide is the Muscle isoform 2 of pyruvate kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism . It is expressed in many human tumors and is regulated by complex mechanisms that promote tumor growth and proliferation .

Mode of Action

N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide acts as a modulator of PKM2 . It interacts with PKM2, shifting it between highly active and less active states . This modulation of PKM2 activity can have significant effects on the metabolic processes within the cell .

Biochemical Pathways

The modulation of PKM2 by N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide affects the glycolytic pathway . PKM2 is a key enzyme in this pathway, which is responsible for the conversion of glucose into pyruvate, generating ATP in the process . By modulating the activity of PKM2, this compound can influence the rate of glycolysis and the production of ATP .

Pharmacokinetics

Like other sulfonamides, it is expected to have good absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The modulation of PKM2 by N-(tetrahydrofuran-2-ylmethyl)quinoline-8-sulfonamide can have significant effects on the metabolic processes within the cell . In vitro experiments have shown that this compound can reduce the intracellular pyruvate level in A549 lung cancer cells, with a simultaneous impact on cancer cell viability and cell-cycle phase distribution . Moreover, it has been found to exhibit more cytotoxicity on cancer cells than normal cells, pointing to high selectivity in its mode of action .

未来方向

The introduction of another quinolinyl fragment to the modulator molecule may have a significant impact on pyruvate levels in cancer cells and provides further directions for future research to find novel analogs suitable for clinical applications in cancer treatment . Additionally, hybrid quinoline-sulfonamide complexes have shown promising results in preliminary screenings for their antibacterial and antifungal activity .

属性

IUPAC Name |

N-(oxolan-2-ylmethyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c17-20(18,16-10-12-6-3-9-19-12)13-7-1-4-11-5-2-8-15-14(11)13/h1-2,4-5,7-8,12,16H,3,6,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXQMSIJNVPFRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2916284.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2916285.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide](/img/structure/B2916290.png)

![N-cyclopropyl-1-[7-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2916291.png)

![2-(3-Butan-2-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2916293.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2916300.png)

![2-(4-(tert-Butoxycarbonyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/no-structure.png)

ruthenium(II) chloride](/img/structure/B2916302.png)

![3-({[3,3'-Bithiophene]-5-yl}methyl)-1-(2-ethoxyphenyl)urea](/img/structure/B2916303.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-oxopyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2916306.png)

![N-{4-[(4,6-dimethoxy-2-pyrimidinyl)oxy]phenyl}-N-ethylacetamide](/img/structure/B2916307.png)